molecular formula C6H13O8P B1201913 2-DEOXY-D-GLUCOSE-6-PHOSPHATE CAS No. 3573-50-0

2-DEOXY-D-GLUCOSE-6-PHOSPHATE

Cat. No.: B1201913
CAS No.: 3573-50-0
M. Wt: 244.14 g/mol
InChI Key: MBPFNOMGYSRGQZ-PBXRRBTRSA-N
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Description

2-Deoxy-D-arabino-hexose 6-(dihydrogen phosphate), also known as 2-Deoxyglucose-6-phosphate (2-DG6P), is a derivative of 2-Deoxy-D-Glucose (2-DG), a synthetic analog of glucose . It is produced in mammalian cells by the action of hexokinase on 2-DG .


Synthesis Analysis

The synthesis of 2-DG6P involves the action of hexokinase on 2-DG in mammalian cells . Another related compound was synthesized by adding potassium [14 C]cyanide to 2-deoxy-D-arabino-hexose 6-phosphate and selectively oxidizing the resulting 3-deoxyheptonic acid 7-phosphate with chlorate and vanadium oxide .


Molecular Structure Analysis

The molecular structure of 2-DG6P can be represented by the SMILES code provided in the references . The molecular formula is C6H12O8P .


Physical and Chemical Properties Analysis

The molecular weight of 2-DG6P is 266.1 . It is supplied as a crystalline solid and is stable for at least 4 years when stored at -20°C . The solubility of 2-DG6P in PBS (pH 7.2) is approximately 10 mg/ml .

Scientific Research Applications

Synthesis and Labeling

2-Deoxy-D-arabino-[6-13C]hexose was synthesized to test the stability of 2-deoxy-D-arabino-hexose 6-phosphate in brain tissue. The sugar was labeled at C-6 to distinguish between free sugar and the 6-phosphate form (Walker, Ehler, & Unkefer, 1988).

Substrate Specificity in Enzymatic Reactions

2-Deoxy-α-d-glucose-1-phosphate, a derivative, was evaluated as a substrate for recombinant GDP-mannose pyrophosphorylase from Salmonella enterica, showing slightly reduced Vmax but higher Km values compared to mannose-1-phosphate, demonstrating its application in studying enzyme kinetics and substrate specificity (Watt, Flitsch, Fey, Elling, & Kragl, 2000).

Investigating Enzyme Mechanisms

2-Deoxy-d-arabino-hexose 6-phosphate was used to study the dehydrogenation rate by glucose 6-phosphate dehydrogenase from yeast and rat liver, aiding in understanding enzyme mechanisms and the effect of C-2 substitution on these processes (Bessell & Thomas, 1973).

Enzymatic Synthesis and Isomeric Analysis

D-Glucosone 6-phosphate (D-arabino-hexos-2-ulose 6-(dihydrogen phosphate)) was synthesized enzymatically from D-glucosone, with its isomeric composition analyzed using NMR spectroscopy, showcasing its utility in biochemical studies involving isomer identification (Freimund, Baldes, Huwig, & Giffhorn, 2002).

Use in Synthetic Chemistry

2-Deoxy-3-O-methyl-D-arabino-hexose was synthesized via photodeoxygenation, demonstrating the compound's relevance in synthetic organic chemistry and the development of novel synthetic methods (Dornhagen & Scharf, 1986).

Study of Microbial Enzyme Reactions

Derivatives of 2(II)-deoxycellobiose were synthesized using cellobiose phosphorylase from Cellvibrio gilvus, with 2-deoxy-d-arabino-hexopyranoside being one of the acceptor sugars. This study highlights the application in understanding the acceptor specificity and reaction mechanisms of microbial enzymes (Kitaoka, Nomura, Yoshida, & Hayashi, 2006).

Mechanism of Action

The mechanism of action of 2-DG6P is primarily through the inhibition of glycolysis. The accumulation of 2-DG6P in cells can lead to cell death . In bacteria and yeast, 2-DG6P is metabolized to 2-DG by 2-DG6P phosphatase .

Safety and Hazards

This material should be considered hazardous until further information becomes available. It should not be ingested, inhaled, or come into contact with eyes, skin, or clothing. After handling, thorough washing is recommended .

Future Directions

2-DG6P has potential applications in cell metabolism and cancer research . Its ability to inhibit glycolysis and cause cell death makes it a promising candidate for further study in the context of cancer treatment .

Properties

IUPAC Name

[(2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O8P/c7-2-1-4(8)6(10)5(9)3-14-15(11,12)13/h2,4-6,8-10H,1,3H2,(H2,11,12,13)/t4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPFNOMGYSRGQZ-PBXRRBTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(C(COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C=O)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40957140
Record name 2-Deoxy-6-O-phosphonohexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3573-50-0
Record name Deoxyglucose 6-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3573-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Deoxyglucose-6-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003573500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Deoxy-6-O-phosphonohexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DEOXY-GLUCOSE-6-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFR70WJ2SL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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